3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
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Overview
Description
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of 2,3-dihydroxybenzoic acid, followed by methylation to obtain 5-bromo-2,3-dimethoxybenzoic acid. This intermediate can then undergo further reactions to introduce the oxadiazole and chromen-2-one moieties .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3-(3,4-dimethoxyphenyl)-1-propanol
- 3-(3,4-dimethoxyphenyl)propanoic acid
Uniqueness
Compared to similar compounds, 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c1-24-14-8-4-6-11-10-13(20(23)27-16(11)14)19-21-18(22-28-19)12-7-5-9-15(25-2)17(12)26-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFBVHNMCGXVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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